3,5-Dichloroaniline-d3

Vue d'ensemble

Description

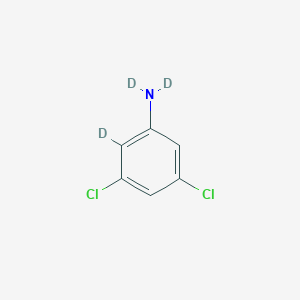

3,5-Dichloroaniline-2,4,6-d3 is a stable isotope-labeled compound, which means it contains deuterium atoms (heavy hydrogen) in place of regular hydrogen atoms at specific positions. This compound is a derivative of 3,5-dichloroaniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced with deuterium. It is used in various scientific research applications due to its unique properties.

Applications De Recherche Scientifique

3,5-Dichloroaniline-2,4,6-d3 is used in various scientific research applications:

Chemistry: It is used as a reference material in analytical chemistry to study reaction mechanisms and pathways.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: It is used in the synthesis of dyes, herbicides, and other industrial chemicals.

Mécanisme D'action

Target of Action

3,5-Dichloroaniline-d3, also known as 3,5-Dichloroaniline-2,4,6-d3, is a derivative used in the manufacture of dyes, pesticides, and industrial compounds It has been reported to induce renal damage , suggesting that the kidneys could be a primary target.

Mode of Action

It’s suggested that the compound may interact with its targets, potentially leading to changes in cellular function

Biochemical Pathways

A study has shown that the compound can be metabolized into various metabolites, including 3,5-dichloroacetanilide (3,5-dcaa), 3,5-dichlorophenylhydroxylamine (3,5-dcpha), 2-amino-4,6-dichlorophenol (2-a-4,6-dcp), and 3,5-dichloronitrobenzene (3,5-dcnb) . These metabolites may further interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It’s known that the compound can be metabolized into various metabolites , which may have different ADME properties and impact the bioavailability of the compound.

Result of Action

It has been reported to induce renal damage , suggesting that it may have nephrotoxic effects

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is moderately persistent in the environment and slightly mobile in drainflow . It’s also considered highly hazardous to water . These environmental characteristics may influence the compound’s action and efficacy.

Analyse Biochimique

Biochemical Properties

3,5-Dichloroaniline-d3 plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. It interacts with various enzymes, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction with these enzymes often leads to the formation of hydroxylated metabolites. Additionally, this compound can bind to proteins and other biomolecules, affecting their function and stability. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential impact on cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to reduced metabolism of other compounds. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or signaling molecules, thereby affecting cellular responses and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biological activities. The temporal effects also depend on the concentration and duration of exposure, with prolonged exposure potentially leading to more pronounced cellular changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and alterations in metabolic enzyme activities. These dosage-dependent effects are crucial for understanding the compound’s safety and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The study of these metabolic pathways is essential for understanding the compound’s biotransformation and potential effects on metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can be distributed to different cellular compartments, including the cytoplasm and organelles. The interaction with transporters, such as organic anion transporters, plays a crucial role in its cellular uptake and distribution. Understanding these transport mechanisms is vital for elucidating the compound’s pharmacokinetics and cellular effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it may exert its effects on cellular functions. Post-translational modifications and targeting signals can also direct this compound to particular subcellular compartments, affecting its activity and function within the cell .

Méthodes De Préparation

The preparation of 3,5-dichloroaniline-2,4,6-d3 involves several steps:

Starting Material: The synthesis begins with 2,4-dichloroaniline.

Formation of 2-Bromo-4,6-dichloroaniline: 2,4-dichloroaniline is dissolved in hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate. Bromine is then added dropwise at room temperature while stirring, resulting in the formation of 2-bromo-4,6-dichloroaniline.

Formation of 3,5-Dichlorobromobenzene: The reaction mixture is cooled to about 0°C, and an aqueous solution of sodium nitrite is added dropwise. The mixture is stirred for 30-50 minutes, then heated to boiling to evaporate 3,5-dichlorobromobenzene.

Formation of 3,5-Dichloroaniline: Ammonia water and a catalyst are added to 3,5-dichlorobromobenzene, and the mixture is heated to 130-180°C for 3-6 hours to obtain 3,5-dichloroaniline.

Analyse Des Réactions Chimiques

3,5-Dichloroaniline-2,4,6-d3 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced, leading to different products.

Coupling Reactions: It can participate in coupling reactions to form azo compounds, which are useful in dye synthesis.

Common reagents used in these reactions include bromine, sodium nitrite, and ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

3,5-Dichloroaniline-2,4,6-d3 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds. Some similar compounds include:

2,4-Dichloroaniline: Differing in the positions of chlorine atoms.

2,5-Dichloroaniline: Another isomer with different chlorine positions.

2,6-Dichloroaniline: Yet another isomer with distinct properties.

3,4-Dichloroaniline: Similar but with chlorine atoms at different positions.

These compounds share some chemical properties but differ in their reactivity and applications due to the different positions of chlorine atoms on the benzene ring.

Activité Biologique

3,5-Dichloroaniline-2,4,6-d3 is a stable isotope-labeled compound used primarily in scientific research, particularly in studies involving biochemical pathways and metabolic processes. This compound is a derivative of 3,5-dichloroaniline and contains deuterium atoms, which allows for unique interactions in biological systems. This article explores its biological activity, mechanisms of action, and implications for health and safety.

- Chemical Formula : C6H3Cl2N (with deuterium substitution)

- Molecular Weight : Varies based on isotopic composition

- Stability : Stable under standard laboratory conditions

3,5-Dichloroaniline-2,4,6-d3 interacts with various cellular targets and pathways. Its chlorinated structure allows it to influence enzyme activity and protein function:

- Enzyme Interactions : It primarily interacts with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of xenobiotics. This interaction can lead to the formation of hydroxylated metabolites that may exhibit different biological activities compared to the parent compound.

- Gene Expression : The compound can alter gene expression related to detoxification processes. For instance, it affects genes encoding glutathione S-transferases, which play a role in cellular defense against toxins.

Biochemical Pathways

The metabolic pathways involving 3,5-Dichloroaniline-2,4,6-d3 include:

- Metabolism : It is metabolized into several metabolites such as 3,5-dichloroacetanilide and 2-amino-4,6-dichlorophenol. These metabolites can further undergo conjugation reactions (e.g., glucuronidation) for excretion.

- Toxicological Effects : Studies have shown that exposure to this compound can lead to renal damage and liver toxicity at higher doses .

Cellular Effects

The biological activity of 3,5-Dichloroaniline-2,4,6-d3 extends to various cellular processes:

- Cell Signaling : It influences cell signaling pathways that regulate metabolism and apoptosis.

- Metabolic Flux : The compound can inhibit key metabolic enzymes, leading to altered levels of metabolites and overall metabolic flux in cells.

Dosage Effects

Research indicates that the effects of 3,5-Dichloroaniline-2,4,6-d3 are dose-dependent:

| Dose Range | Observed Effects |

|---|---|

| Low (<10 mg/kg) | Minimal impact on cellular functions |

| Moderate (10-50 mg/kg) | Changes in enzyme activity; potential renal stress |

| High (>50 mg/kg) | Significant toxicity; liver damage and alterations in metabolic pathways |

Prolonged exposure at high doses can exacerbate these effects.

Case Studies

Several studies have documented the biological activity of 3,5-Dichloroaniline-2,4,6-d3:

- Renal Toxicity Study : A study demonstrated that rats exposed to high doses exhibited renal damage characterized by increased serum creatinine levels and histopathological changes in kidney tissue.

- Metabolic Pathway Analysis : In vitro studies using liver microsomes showed enhanced metabolism of 3,5-Dichloroaniline-2,4,6-d3 compared to its non-deuterated counterpart. This was attributed to the unique interactions facilitated by deuterium labeling.

Propriétés

IUPAC Name |

3,5-dichloro-N,N,2-trideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2/i2D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRLKWGPEVNVHT-MNUMRPGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=C(C=C1Cl)Cl)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.